N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-pyridin-4-yl-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10(15-9-2-6-12-7-3-9)8-17-11-13-4-1-5-14-11/h1-7H,8H2,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVXYFRCWYJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyridin-4-amine with 2-chloropyrimidine in the presence of a base to form the intermediate N-(pyridin-4-yl)pyrimidin-2-amine. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential. Additionally, the purification process might involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Anti-Cancer Activity
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives (39, 40) exhibit remarkable anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines via MTT assays. The methoxy and sulfonyl groups enhance solubility and target binding, contributing to their potency .
- 2-((1-Bromonaphthalen-2-yl)oxy)-N-(pyridin-4-yl)acetamide (VU0453658, 5) and 2-(2-Bromophenoxy)-N-(pyridin-3-yl)acetamide (VU0453659, 6) demonstrate structural similarity to the target compound but differ in their halogenated aryloxy groups. Their molecular weights (m/z 357.0 and 307.1, respectively) suggest differences in pharmacokinetic profiles .
Antimicrobial and Antifungal Activity
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) and N-(6-chloropyridin-2-yl) acetamide (50) show efficacy against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The sulfonyl and piperazine groups likely enhance membrane penetration .
Agonist Activity for Formyl Peptide Receptors (FPRs)
- Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone core distinguishes these from the target compound’s pyrimidinyloxy group .
Chemical and Physical Properties
Key Observations :
- Substituents significantly influence activity. For example, methoxy groups (as in compound 38) improve anti-cancer efficacy, while halogenated aryloxy groups (e.g., bromophenoxy in VU0453658) may enhance lipophilicity and target affinity .
- Pyridin-4-yl acetamides with indole or hydroxy groups (e.g., 1a) exhibit higher melting points (~180°C), suggesting stable crystalline structures .
Structure-Activity Relationships (SAR)
Biological Activity
N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring and a pyrimidine ring connected through an acetamide moiety. The molecular formula for this compound is , indicating the presence of nitrogen and oxygen heteroatoms that contribute to its biological activity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities, leading to various biochemical cascades. For instance, it may act as an inhibitor or activator of certain enzymes, influencing pathways related to inflammation, cancer progression, and microbial resistance.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been explored for its potential as an antimicrobial agent, showing efficacy in inhibiting bacterial growth in vitro. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit specific kinases or transcription factors involved in tumor growth has been highlighted in various studies .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through in vitro assays measuring COX-1 and COX-2 inhibition. Preliminary results indicate that it significantly reduces the expression of inflammatory mediators, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine and pyrimidine rings can enhance potency and selectivity for specific targets. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve binding affinity to target enzymes .
| Modification | Activity Impact |
|---|---|
| Electron-donating groups on pyridine | Increased anticancer activity |
| Substituents on pyrimidine ring | Enhanced anti-inflammatory effects |
| Lipophilic modifications | Improved antimicrobial efficacy |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 10 μg/mL. This suggests promising potential for development into a therapeutic agent against resistant bacterial strains.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induced apoptosis with an IC50 value of approximately 15 μM, indicating effective cytotoxicity against malignant cells while sparing normal cells .
- Inflammation Models : In vivo models using formalin-induced paw edema demonstrated that treatment with the compound resulted in a significant reduction in swelling compared to control groups, highlighting its potential as an anti-inflammatory therapeutic .
Q & A
Q. What are the optimal synthetic routes for N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling a pyridin-4-amine derivative with a pyrimidin-2-yloxy acetyl chloride intermediate. Key steps include:
- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for nucleophilic displacement of leaving groups (e.g., halides) on pyrimidine rings .
- Condensation reactions : Use coupling agents like EDCl or DCC to form the acetamide bond under anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
Optimization involves adjusting solvent polarity, temperature (60–80°C), and catalyst choice. For example, using DMAP as a catalyst can reduce side reactions .
Q. How can structural integrity and purity of this compound be confirmed?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of pyridine (δ 8.5–8.7 ppm) and pyrimidine (δ 6.5–7.0 ppm) protons, with acetamide carbonyl signals at ~168–170 ppm .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Q. What strategies address solubility challenges for in vitro assays involving this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (e.g., PBS).
- Surfactants : Add Tween-80 or cyclodextrins to enhance dispersion .
- Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to improve aqueous solubility .
Q. How to design initial biological activity screens for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., Src, ABL1) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549 lung carcinoma) at concentrations of 1–100 μM .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins like Bcl-2 or EGFR .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELX-97 for structure refinement, focusing on resolving pyridine-pyrimidine dihedral angles .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software to validate phase purity .
Q. How to conduct structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogen (Cl, F) or methyl groups at pyridine C-3 or pyrimidine C-5 positions .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (pyrimidine oxygen) and hydrophobic (pyridine ring) motifs .
- In Silico Docking : AutoDock Vina to predict binding modes with kinase domains (e.g., PDB: 3POZ) .
Q. How to resolve contradictions in biological data across different experimental models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain variability in IC₅₀ values .
- Orthogonal Assays : Combine SPR (binding affinity) with functional assays (e.g., Western blot for phospho-kinase inhibition) .
Q. What analytical methods track degradation products under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
